![molecular formula C22H22F2N4O5S2 B2440254 (E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 851079-87-3](/img/structure/B2440254.png)
(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H22F2N4O5S2 and its molecular weight is 524.56. The purity is usually 95%.
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Scientific Research Applications
- Background : (E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate (let’s call it DFTNAN for brevity) is a novel fluorinated low-melting-point explosive with a melting point of 82 °C . It boasts ideal energy performances, including a density of 1.81 g/cm³ and a detonation velocity of 8540 m/s.
- Applications :
- Melt-Cast Explosives : DFTNAN holds promise as a melt-cast explosive carrier. Melt-cast explosives are widely used in torpedoes, ballistic missiles, and other large weapon systems due to their easy and continuous manufacturability .
- Thermal Decomposition Studies : Investigating the thermal decomposition mechanisms of DFTNAN provides insights into its stability and reaction pathways. Fluorine affects the thermal stability, and the reaction pathway involves rupture of dissociative nitro groups and ring opening of benzene .
- Fluorinated Energetic Materials : DFTNAN contributes to the field of fluorinated energetic materials, where the high stability of C-F bonds leads to the formation of fluorocarbon products .
- Nitric Oxide (NO) Release : DFTNAN and related compounds could serve as furoxans (1,2,5-oxadiazole oxides) that endogenously produce nitric oxide (NO). NO is a gaseous signaling molecule with diverse biological effects, including vasodilation, inhibition of platelet aggregation, and neurotransmission .
Explosives and Energetic Materials
Biomedical Applications
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, either directly or indirectly .
Pharmacokinetics
Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which the compound is present .
properties
IUPAC Name |
ethyl 4-[4-[(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O5S2/c1-3-33-22(30)27-8-10-28(11-9-27)35(31,32)16-6-4-14(5-7-16)20(29)25-21-26(2)19-17(24)12-15(23)13-18(19)34-21/h4-7,12-13H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTSBHLYZCSGBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(C=C(C=C4S3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 4-((4-((4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate |
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